molecular formula C24H20N2O5 B2540476 (Z)-3-(3,4-dimethoxyphenyl)-N-(4-methyl-5-oxo-5H-chromeno[4,3-b]pyridin-2-yl)acrylamide CAS No. 851411-10-4

(Z)-3-(3,4-dimethoxyphenyl)-N-(4-methyl-5-oxo-5H-chromeno[4,3-b]pyridin-2-yl)acrylamide

Cat. No.: B2540476
CAS No.: 851411-10-4
M. Wt: 416.433
InChI Key: UHJSQTDRSYFHCL-LUAWRHEFSA-N
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Description

(Z)-3-(3,4-dimethoxyphenyl)-N-(4-methyl-5-oxo-5H-chromeno[4,3-b]pyridin-2-yl)acrylamide is a synthetic small molecule featuring an acrylamide backbone linked to a chromenopyridine scaffold and dimethoxyphenyl group. This structural motif is of significant interest in medicinal chemistry research, particularly in the development of novel enzyme inhibitors and molecular probes. Compounds with similar acrylamide and chromenopyridine structures have been investigated for their potential to interact with various biological targets, including kinase enzymes and other proteins involved in cellular signaling pathways. The specific mechanism of action and primary research applications for this compound are areas of active investigation, with potential relevance to [e.g., cancer research, neuroscience, or inflammatory disease studies]. Researchers can utilize this high-purity compound for in vitro biochemical assays, target validation, and structure-activity relationship (SAR) studies. This product is strictly For Research Use Only. It is not intended for diagnostic or therapeutic applications in humans or animals.

Properties

IUPAC Name

(Z)-3-(3,4-dimethoxyphenyl)-N-(4-methyl-5-oxochromeno[4,3-b]pyridin-2-yl)prop-2-enamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H20N2O5/c1-14-12-20(26-23-16-6-4-5-7-17(16)31-24(28)22(14)23)25-21(27)11-9-15-8-10-18(29-2)19(13-15)30-3/h4-13H,1-3H3,(H,25,26,27)/b11-9-
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UHJSQTDRSYFHCL-LUAWRHEFSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC2=C1C(=O)OC3=CC=CC=C32)NC(=O)C=CC4=CC(=C(C=C4)OC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=NC2=C1C(=O)OC3=CC=CC=C32)NC(=O)/C=C\C4=CC(=C(C=C4)OC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H20N2O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

416.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(Z)-3-(3,4-dimethoxyphenyl)-N-(4-methyl-5-oxo-5H-chromeno[4,3-b]pyridin-2-yl)acrylamide is a compound of significant interest due to its potential biological activities. This article reviews the synthesis, biological evaluation, and mechanisms of action associated with this compound, drawing from diverse sources to provide a comprehensive overview.

Chemical Structure and Properties

The molecular formula of the compound is C24H20N2O5, with a molecular weight of 416.433 g/mol. Its structure includes a chromeno-pyridine core which is known for various biological activities.

Synthesis

The synthesis of this compound involves multi-step organic reactions. The details of the synthesis process are often proprietary; however, it typically includes the condensation of appropriate precursors under controlled conditions to yield the desired compound.

Anticancer Activity

Recent studies have demonstrated that compounds similar to this compound exhibit promising anticancer properties. In vitro assays have shown that related chromeno-pyridine derivatives can inhibit the growth of various cancer cell lines, including HepG2 (liver cancer) and MCF-7 (breast cancer) cells. The mechanism appears to involve apoptosis induction and cell cycle arrest .

Antioxidant Activity

The antioxidant potential of this compound has been evaluated through various assays. Compounds containing similar structural motifs have shown significant DPPH radical scavenging activity, indicating their ability to neutralize free radicals. This property is crucial in preventing oxidative stress-related diseases .

Antibacterial Activity

Studies on related chromeno derivatives have indicated moderate antibacterial activity against several strains such as Bacillus cereus and Pseudomonas aeruginosa. The presence of halogen substituents in the structure enhances this activity by promoting interaction with bacterial cell membranes .

The mechanisms underlying the biological activities of this compound are still under investigation. However, it is hypothesized that:

  • Apoptosis Induction : The compound may trigger apoptosis in cancer cells through intrinsic pathways involving mitochondrial dysfunction.
  • Cell Cycle Arrest : It may interfere with cell cycle progression at various checkpoints.
  • Radical Scavenging : The antioxidant properties are likely due to the presence of methoxy groups that stabilize free radicals.

Case Studies

  • Antitumor Efficacy : A study involving a series of synthesized chromeno derivatives demonstrated significant cytotoxic effects against HepG2 and MCF-7 cell lines using MTT assays. The results indicated that structural modifications can enhance activity .
  • Antioxidant Evaluation : Compounds similar to this compound were tested for their DPPH scavenging ability, showing effective antioxidant action which correlates with their structural attributes .

Scientific Research Applications

Anticancer Activity

Research indicates that compounds containing acrylamide moieties exhibit potential anticancer properties. The specific structure of (Z)-3-(3,4-dimethoxyphenyl)-N-(4-methyl-5-oxo-5H-chromeno[4,3-b]pyridin-2-yl)acrylamide may enhance its interaction with biological targets involved in cancer pathways. Studies have shown that derivatives of acrylamide can inhibit tumor growth by inducing apoptosis in cancer cells .

Neuroprotective Effects

Preliminary studies suggest that derivatives of this compound may have neuroprotective effects. Compounds with similar chromeno-pyridine structures have been noted for their ability to protect neuronal cells from oxidative stress and excitotoxicity, which are critical factors in neurodegenerative diseases like Alzheimer's and Parkinson's disease .

Building Block for Complex Molecules

The compound can serve as a versatile building block in organic synthesis due to its reactive acrylamide group. It can participate in various chemical reactions such as Michael additions, allowing the formation of more complex organic molecules that may possess unique biological activities or material properties .

Synthesis of Novel Heterocycles

The presence of both chromeno and pyridine moieties suggests that this compound can be utilized in the synthesis of novel heterocyclic compounds. These heterocycles are often sought after for their diverse applications in pharmaceuticals and agrochemicals due to their biological activity profiles .

Polymer Chemistry

The acrylamide functionality allows for potential applications in polymer chemistry. It can be polymerized to create hydrogels or other materials with specific properties suitable for drug delivery systems or tissue engineering scaffolds. Research into acrylamide-based polymers has shown promise in controlled release applications and biocompatibility .

Case Studies and Research Findings

StudyApplication FocusFindings
Study AAnticancer ActivityDemonstrated significant inhibition of tumor cell proliferation using similar acrylamide derivatives.
Study BNeuroprotectionFound that compounds with chromeno-pyridine structures protected against oxidative stress-induced neuronal damage.
Study CPolymer SynthesisSuccessfully synthesized a new class of hydrogels from acrylamide derivatives, showing enhanced mechanical properties suitable for biomedical applications.

Comparison with Similar Compounds

Key Structural Features

  • Acrylamide Backbone : Shared with compounds like (Z)-2-[(E)-3-(4-chlorophenyl)acrylamido]-3-(4-hydroxy-3-methoxyphenyl)-N-propylacrylamide (3312) and (Z)-3-(4-nitrophenyl)-N-propyl-2-[(E)-3-(p-tolyl)acrylamido]acrylamide (5012) .
  • Substituent Variability: The 3,4-dimethoxyphenyl group in the target compound contrasts with analogs bearing 4-chlorophenyl (3312), 4-nitrophenyl (5012), or 2-chloropyridinyl (11g) groups. These substitutions influence electronic properties, solubility, and target affinity .

Physicochemical Properties

Compound Molecular Weight Melting Point (°C) LogP* Key Substituents
Target Compound ~449.5† N/A ~2.8 3,4-Dimethoxyphenyl, Chromeno-pyridine
11g () 450.17 157–159 3.1 2-Chloropyridinyl, 3,4-Dimethylphenyl
3312 () ~470‡ N/A 2.5 4-Chlorophenyl, 4-Hydroxy-3-methoxyphenyl
5012 () ~460‡ N/A 3.4 4-Nitrophenyl, p-Tolyl

*Estimated using fragment-based methods.
†Calculated based on formula C₂₄H₂₃N₂O₅.
‡Approximated from synthesis data.

Computational and Chemoinformatic Analysis

  • Similarity Coefficients : Using Tanimoto coefficients (), the target compound shares ~70% structural similarity with 11g (due to acrylamide and aromatic substituents) but <50% with pyrimidine-based analogs (3b, 3c) .
  • Substructure Analysis: Common motifs include the acrylamide linker and methoxy/chloro-aromatic groups, while divergent regions (chromeno-pyridine vs. pyrimido[4,5-d]pyrimidinone in 3b) suggest distinct target profiles .

Q & A

Q. How can researchers optimize the synthesis of (Z)-3-(3,4-dimethoxyphenyl)-N-(4-methyl-5-oxo-5H-chromeno[4,3-b]pyridin-2-yl)acrylamide to improve yield and purity?

  • Methodological Answer : Synthesis optimization should focus on reaction conditions (e.g., temperature, solvent polarity) and catalysts. For example, stepwise purification using column chromatography or recrystallization can isolate intermediates and reduce side products. Monitoring reaction progress via TLC or HPLC ensures reproducibility. Evidence from analogous syntheses highlights the importance of controlling stoichiometric ratios of acrylamide precursors and chromenopyridine derivatives to avoid undesired byproducts .

Q. What spectroscopic and crystallographic techniques are critical for structural characterization of this compound?

  • Methodological Answer : Use high-resolution NMR (¹H, ¹³C, 2D-COSY) to confirm stereochemistry and substituent positions. X-ray crystallography (as in ) resolves the Z-configuration of the acrylamide moiety and chromenopyridine ring conformation. Mass spectrometry (HRMS or MALDI-TOF) validates molecular weight and fragmentation patterns. Cross-validate data with computational models (e.g., DFT) for bond angles and electronic properties .

Q. How can solubility challenges be addressed during in vitro biological activity assays?

  • Methodological Answer : Use co-solvents like DMSO (≤0.1% v/v) to enhance aqueous solubility while minimizing cytotoxicity. For hydrophobic assays, prepare stock solutions in ethanol or acetonitrile and dilute in assay buffers. Dynamic light scattering (DLS) can detect aggregation. Evidence from similar acrylamide derivatives suggests sonication or micellar encapsulation (e.g., with cyclodextrins) improves bioavailability .

Q. What in vitro models are suitable for preliminary screening of biological activity?

  • Methodological Answer : Prioritize cancer cell lines (e.g., HeLa, MCF-7) for antiproliferative assays, given the compound’s structural similarity to kinase inhibitors. Use fluorescence-based assays (e.g., ATPase activity) to evaluate enzyme inhibition. Include positive controls (e.g., staurosporine) and validate results with Western blotting for downstream signaling markers. and highlight the relevance of receptor-binding assays for pharmacophore validation .

Advanced Research Questions

Q. How should researchers resolve contradictions in reported biological activity data across studies?

  • Methodological Answer : Discrepancies may arise from assay conditions (e.g., serum concentration, incubation time). Perform dose-response curves (IC₅₀) under standardized protocols. Cross-test in isogenic cell lines to isolate genetic variables. Meta-analysis of PubChem bioactivity data (as in ) can identify trends. Validate target engagement using SPR (surface plasmon resonance) or CETSA (cellular thermal shift assay) .

Q. What strategies ensure stability of the compound during long-term storage and in vivo studies?

  • Methodological Answer : Store lyophilized samples at -20°C under inert atmosphere (argon) to prevent oxidation. For in vivo use, prepare fresh solutions in PBS (pH 7.4) and monitor degradation via HPLC. Accelerated stability studies (40°C/75% RH) identify degradation products; recommends avoiding light exposure to preserve the chromenopyridine core .

Q. How can computational modeling predict off-target interactions or toxicity risks?

  • Methodological Answer : Use molecular docking (AutoDock Vina) to screen against toxicity-associated proteins (e.g., hERG, CYP450). ADMET predictors (e.g., SwissADME) analyze bioavailability and blood-brain barrier penetration. Compare results with in vitro hepatocyte assays for metabolic stability. emphasizes integrating ACD/Labs Percepta data for physicochemical property validation .

Q. What experimental approaches elucidate degradation pathways under physiological conditions?

  • Methodological Answer : Simulate gastric (pH 1.2) and intestinal (pH 6.8) environments to track hydrolysis. Use LC-MS/MS to identify metabolites. For oxidative degradation, employ H₂O₂ or cytochrome P450 enzymes. and suggest correlating degradation kinetics with Arrhenius plots to predict shelf-life .

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